molecular formula C17H16N4O2S3 B11679929 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

Cat. No.: B11679929
M. Wt: 404.5 g/mol
InChI Key: VBIQHHCGHBNFMH-LDADJPATSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride under basic conditions.

    Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate with hydrazine hydrate.

    Condensation with Furan-2-carbaldehyde: The final step involves the condensation of the hydrazide intermediate with furan-2-carbaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Compounds with thiadiazole and furan rings have shown potential antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C17H16N4O2S3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C17H16N4O2S3/c1-12(14-8-5-9-23-14)18-19-15(22)11-25-17-21-20-16(26-17)24-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,22)/b18-12+

InChI Key

VBIQHHCGHBNFMH-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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